molecular formula C27H36N4O4 B2960637 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877634-10-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2960637
CAS RN: 877634-10-1
M. Wt: 480.609
InChI Key: WBKWNBGFUXDGEO-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H36N4O4 and its molecular weight is 480.609. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Research

Research involving compounds with structural similarities to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide often targets neuropharmacological applications. For instance, studies on compounds like WAY-100635 focus on their interaction with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and has implications for the treatment of psychiatric disorders. These compounds are used to understand the binding affinity and selectivity towards serotonin receptors, aiding in the development of novel treatments for depression, anxiety, and other neuropsychiatric conditions (R. Craven et al., 1994).

Radioligand Development for PET Imaging

The development of radioligands for Positron Emission Tomography (PET) imaging is another significant application area. Compounds structurally related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, such as analogs of WAY100635, have been explored for their potential as PET tracers. These studies aim to enhance in vivo quantification of receptor sites, offering insights into the brain's biochemical processes in health and disease (Gonzalo García et al., 2014).

Catalytic Activity in Chemical Synthesis

Research also extends into the chemical synthesis domain, where compounds like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) and related derivatives enhance the catalytic activity in Cu-catalyzed coupling reactions. These findings are crucial for developing more efficient and selective synthetic pathways, potentially benefiting pharmaceutical manufacturing and materials science (Subhajit Bhunia et al., 2017).

Antidepressant and Anxiolytic Activity Exploration

A novel series incorporating furan-2-yl and piperazine units has shown potential antidepressant and anxiolytic activities in preclinical models. This line of research is vital for discovering new therapeutic agents that could offer improved efficacy or reduced side effects for treating mental health disorders (J. Kumar et al., 2017).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4/c1-34-23-11-9-22(10-12-23)30-15-17-31(18-16-30)24(25-8-5-19-35-25)20-29-27(33)26(32)28-14-13-21-6-3-2-4-7-21/h5-6,8-12,19,24H,2-4,7,13-18,20H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWNBGFUXDGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCC3=CCCCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

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